Dansyl-DL-methionine cyclohexylammonium salt
Overview
Description
Dansyl-DL-methionine cyclohexylammonium salt is a chemical compound with the molecular formula C17H22N2O4S2 · C6H13N. It is a derivative of methionine, an essential amino acid, conjugated with dansyl, a fluorescent dye, and cyclohexylammonium, a cationic group. This compound is widely used in scientific research due to its fluorescent properties and its ability to label and track biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dansyl-DL-methionine cyclohexylammonium salt typically involves the following steps:
Dansylation: Methionine is reacted with dansyl chloride in the presence of a base (e.g., triethylamine) to form dansylated methionine.
Cyclohexylammonium Formation: The dansylated methionine is then treated with cyclohexylamine to form the cyclohexylammonium salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques. The process may also include quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: Dansyl-DL-methionine cyclohexylammonium salt can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dansyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dansyl group or modify its structure.
Substitution: The amino group in the cyclohexylammonium part can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Dansyl-DL-methionine sulfoxide or sulfone.
Reduction: Reduced dansylated methionine or modified cyclohexylammonium derivatives.
Substitution: Substituted cyclohexylammonium derivatives.
Scientific Research Applications
Dansyl-DL-methionine cyclohexylammonium salt is extensively used in various fields of scientific research:
Chemistry: It serves as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: The compound is used to label and track proteins, peptides, and other biomolecules in biological systems.
Medicine: It is employed in drug discovery and development for imaging and diagnostic purposes.
Industry: The compound is used in the development of fluorescent sensors and assays for industrial applications.
Mechanism of Action
The mechanism by which Dansyl-DL-methionine cyclohexylammonium salt exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The dansyl group interacts with nucleophilic sites on biomolecules, while the cyclohexylammonium group enhances solubility and cellular uptake.
Pathways Involved: The compound is involved in fluorescence-based assays, where its fluorescence properties are utilized to detect and quantify biological targets.
Comparison with Similar Compounds
Dansyl-DL-methionine cyclohexylammonium salt is unique due to its combination of a fluorescent dye and a cationic group, which enhances its utility in biological and chemical research. Similar compounds include:
Dansyl-L-alanine cyclohexylammonium salt: Similar structure but with alanine instead of methionine.
Dansylated amino acids: Various amino acids conjugated with dansyl groups for different research applications.
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Properties
IUPAC Name |
cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2.C6H13N/c1-19(2)15-8-4-7-13-12(15)6-5-9-16(13)25(22,23)18-14(17(20)21)10-11-24-3;7-6-4-2-1-3-5-6/h4-9,14,18H,10-11H2,1-3H3,(H,20,21);6H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYRCTROPFAGGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCSC)C(=O)O.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676301 | |
Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]methionine--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42808-13-9 | |
Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]methionine--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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